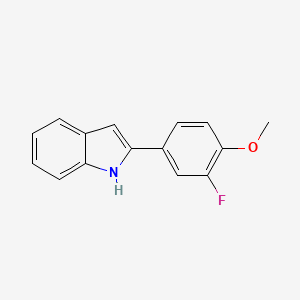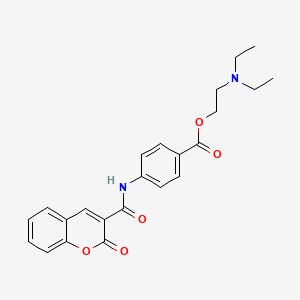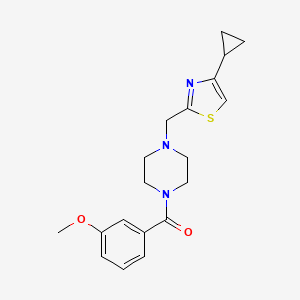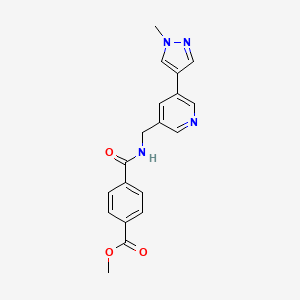
methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazoles have attracted particular attention due to the diverse biological activities associated with this heterocyclic system .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring, in particular, is a key structural motif in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole compounds are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the compound’s solubility would be influenced by the presence of polar functional groups .Aplicaciones Científicas De Investigación
Antioxidant Activity
Methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate has been investigated for its radical scavenging abilities. In a study, derivatives of this compound demonstrated good antioxidant activity, with some even surpassing the effectiveness of ascorbic acid (a common antioxidant) . These findings suggest potential applications in preventing oxidative stress-related diseases.
Anticancer Properties
The pyrazole ring system, present in this compound, has been associated with cytotoxic effects on human cell lines. Notably, several drugs with pyrazole motifs are already approved for cancer treatment. Among the synthesized derivatives, compound 3i exhibited remarkable cytotoxicity against colorectal carcinoma cells (RKO cell line) . Further research could explore its potential as an anticancer agent.
Anti-HIV Potential
Heterocycles containing the 1,2,3-triazole moiety (similar to pyrazoles) have demonstrated anti-HIV activity . While specific studies on this compound are lacking, exploring its potential in inhibiting HIV replication could be valuable.
Molecular Simulation Studies
A molecular simulation study could shed light on the compound’s interactions with biological targets. For instance, understanding its binding patterns in specific pockets (e.g., enzyme active sites) may reveal additional therapeutic applications .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-23-12-17(11-22-23)16-7-13(8-20-10-16)9-21-18(24)14-3-5-15(6-4-14)19(25)26-2/h3-8,10-12H,9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMJGEDRLVJBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

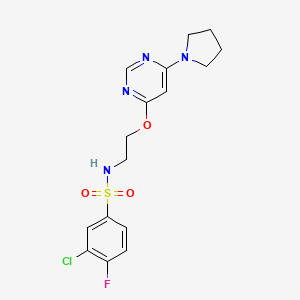
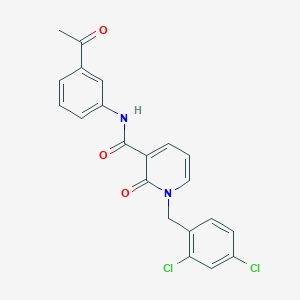
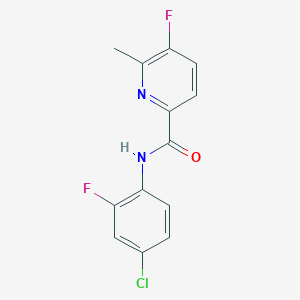
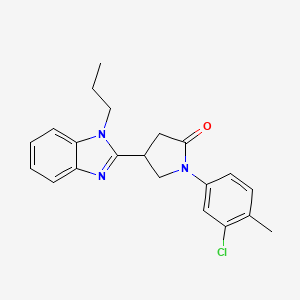

![7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride](/img/structure/B2593367.png)
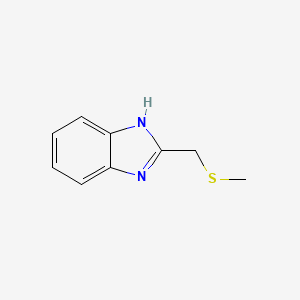
![2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid](/img/structure/B2593370.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2593371.png)
